Sodium nitroprusside

Description

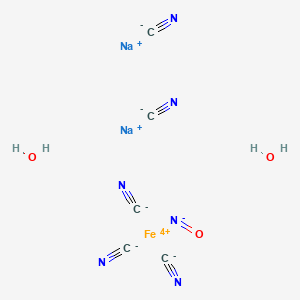

Structure

2D Structure

Properties

Molecular Formula |

C5H4FeN6Na2O3 |

|---|---|

Molecular Weight |

297.95 g/mol |

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |

InChI Key |

XRKMNJXYOFSTBE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |

Origin of Product |

United States |

Advanced Structural Elucidation and Electronic Configurations

Coordination Sphere and Ligand Field Theoretical Considerations

The core of sodium nitroprusside is the complex anion, [Fe(CN)₅NO]²⁻, where an iron atom is at the center of a quasi-octahedral geometry. jkps.or.krtestbook.com This coordination sphere consists of five cyanide (CN⁻) ligands and one nitrosyl (NO⁺) ligand. wikipedia.orgtestbook.com The arrangement of these ligands around the central iron ion creates a specific electric field, which is explained by ligand field theory. This theory posits that the interaction between the metal ion and the ligands is electrostatic, with the ligands acting as point charges. testbook.com

Ligand field theory also helps in understanding the relative energies of the d-orbitals of the iron atom. Ligands are classified as either strong-field or weak-field based on their interaction with the metal's orbitals. britannica.com Strong-field ligands cause a larger splitting of the d-orbital energies. britannica.com In the case of this compound, the cyanide and nitrosyl ligands create a strong ligand field, leading to the low-spin configuration.

Quantum Chemical and Computational Modeling of Electronic Structure

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in providing a deeper understanding of the electronic structure of the nitroprusside ion. researchgate.netsonar.ch These computational models have been used to investigate the mechanism of photochemical formation and deactivation of its metastable states. sonar.ch

Theoretical studies have confirmed the C₄ᵥ symmetry of the [Fe(CN)₅NO]²⁻ ion, where the degenerated metal t₂g orbitals are split into b₂ (dxy) and e (dxz, dyz) orbitals. researchgate.net Calculations have also been employed to understand the large quadrupole splitting observed in the Mössbauer spectrum of the nitroprusside ion and to shed light on its photochemistry. researchgate.net Time-dependent DFT (TDDFT) has been used to compute excitation energies and oscillator strengths, providing insights into the electronic transitions within the molecule. sonar.ch

Spectroscopic Investigations of Molecular and Electronic Properties

A variety of spectroscopic techniques have been employed to probe the molecular and electronic properties of this compound, each providing unique insights into its structure and behavior.

X-ray Absorption (XAS) and Photoelectron Spectroscopy (XPS) for Core-Electron Binding Energy Analysis

Soft X-ray absorption (XAS) spectroscopy at the Fe L₂,₃-edges has been utilized to directly investigate the Fe 3d electronic structure. rsc.orgnih.govresearchgate.net The Fe L₂,₃-edge XA spectrum of this compound displays distinct and large satellite peaks, which is a unique feature compared to other iron compounds. nih.govrsc.org Analysis of these spectra, using configuration-interaction full-multiplet calculations that consider the C₄ᵥ symmetry, has confirmed the Fe²⁺ low-spin state and revealed strong metal-to-ligand charge-transfer effects from the Fe 3d orbitals to the NO 2p orbitals. rsc.orgnih.govrsc.org

X-ray photoelectron spectroscopy (XPS) provides information about the core-level binding energies of the constituent atoms. sci-hub.se For the nitroprusside ion, the N 1s core-level binding energy for the nitrogen atom in the NO⁺ group is relatively high, consistent with a charge density accumulation on the oxygen atom. sci-hub.se The binding energy for the O 1s core-level peak is lower than that of the oxygen in the water molecules of crystallization, further supporting the electronic structure model. sci-hub.se Time-resolved photoelectron spectroscopy has been used to study the ultrafast kinetics of linkage isomerism in aqueous solutions of this compound. aip.orgresearchgate.net

Mössbauer Spectroscopy for Iron Center Characterization and Spin States

Mössbauer spectroscopy is a powerful technique for characterizing the iron center in this compound and is often used for the calibration of Mössbauer spectrometers. wikipedia.orgnoscuadih.org The Mössbauer spectrum of this compound consists of a quadrupole split doublet, which arises from the low symmetry around the iron center. illinois.edu This splitting is a key parameter obtained from the spectrum and provides information about the chemical environment of the iron nucleus. illinois.edu

Studies have shown that the isomer shift and quadrupole splitting values for this compound are consistent with a low-spin iron(II) state. jkps.or.krillinois.edu The large negative isomer shift initially suggested an iron(IV) state, but further analysis confirmed the Fe(II) assignment. aip.org The spectra indicate that the iron center is in a diamagnetic, low-spin d⁶ configuration. wikipedia.org However, a paramagnetic long-lived metastable state has also been observed using this technique. wikipedia.orgmdpi.com

| Parameter | Value (mm/sec) | Reference |

| Isomer Shift | ~0.4 | aip.org |

| Quadrupole Splitting | 1.76 | illinois.edu |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic Transitions and Vibrational Modes

Ultraviolet-visible (UV-Vis) spectroscopy reveals electronic transitions within the nitroprusside ion. The electronic spectrum of this compound in aqueous solution exhibits absorption maxima at approximately 394 nm and 498 nm. nih.gov These bands are attributed to metal-to-ligand charge transfer (MLCT) transitions, specifically from the metal d-orbitals to the π* orbital of the NO ligand. mdpi.comnih.gov The transition at 498 nm is responsible for the characteristic red-purple color of this compound crystals. mdpi.com

Infrared (IR) spectroscopy is used to study the vibrational modes of the molecule. The stretching frequency of the nitrosyl (NO) ligand is a particularly informative feature. In this compound, the NO stretching vibration (ν(NO)) is observed around 1947 cm⁻¹. wikipedia.org The frequency of this vibration is sensitive to the surrounding environment and can shift depending on the solvent. nih.gov For example, the ν(NO) frequency exhibits a significant solvatochromic shift, ranging from 1884 cm⁻¹ in dimethyl sulfoxide (B87167) to 1936 cm⁻¹ in water. nih.gov The vibrational frequencies of the cyanide (CN) ligands are also observed in the IR spectrum. ias.ac.in

| Spectroscopic Data | Wavelength/Wavenumber | Transition/Vibrational Mode | Reference |

| UV-Vis Absorption Maxima | 394 nm, 498 nm | Metal to Ligand Charge Transfer (MLCT) | nih.gov |

| IR ν(NO) in solid | ~1947 cm⁻¹ | NO stretching | wikipedia.org |

| IR ν(NO) in water | 1936 cm⁻¹ | NO stretching | nih.gov |

| IR ν(NO) in DMSO | 1884 cm⁻¹ | NO stretching | nih.gov |

| IR ν(CN) | 2178, 2143, 2083 cm⁻¹ | CN stretching | ias.ac.in |

Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) Studies of Reactive Intermediates and Ligand Exchange

While this compound itself is diamagnetic and not detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, one-electron reduction can activate it, leading to the formation of paramagnetic species. nih.gov The initial product, [Fe(CN)₅NO]³⁻ (referred to as "penta"), has a distinct EPR signal. nih.gov This species can then spontaneously dissociate the trans-cyanide ligand to form a second paramagnetic species, [Fe(CN)₄NO]²⁻ ("tetra"), which also has a characteristic EPR signal. nih.govnih.gov EPR has been instrumental in studying the photo-induced release of nitric oxide from this compound and in identifying reactive intermediates. vibgyorpublishers.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study ligand exchange reactions. For instance, ¹³C NMR has shown that this compound is inert to cyanide exchange in a solution of Na¹³CN. nih.gov However, in the presence of glutathione (B108866) or methemoglobin, an exchange reaction occurs between the trans-cyanide ligand of this compound and the ¹³CN⁻ in the solution. nih.gov ¹⁵N NMR has also been used to study the electronic environment of the nitrogen atoms in the complex. unlp.edu.ar

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes and Optimization Techniques for Pentacyanonitrosylferrate(II)

The synthesis of sodium nitroprusside, formally sodium pentacyanonitrosylferrate(II), has evolved from traditional methods to more optimized and refined processes aimed at increasing purity and yield. The foundational synthetic approach involves the treatment of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate. dntb.gov.ua A typical reaction sequence proceeds as follows:

K4[Fe(CN)6] + 6 HNO3 → H2[Fe(CN)5(NO)] + CO2 + NH4NO3 + 4 KNO3

H2[Fe(CN)5NO] + Na2CO3 → Na2[Fe(CN)5(NO)] + CO2 + H2O

Optimization of this process is critical, as reaction conditions can significantly impact the outcome. Careful temperature control is essential to prevent the evolution of toxic nitrogen oxides. researchgate.net Research has shown that maintaining a reaction temperature between 65-75°C is effective for the initial digestion with nitric acid. unesp.br

Alternative and advanced routes have been developed to enhance product purity and facilitate industrial-scale production. One such process utilizes a copper nitroprusside intermediate. In this method, potassium nitroprusside reacts with copper sulfate (B86663) to generate copper nitroprusside, which is subsequently reacted with sodium bicarbonate to yield the final this compound product. nih.gov This process is reported to be simple, easy to operate, and results in high purity and yield. nih.gov

A patented method for producing a high-purity bulk drug form of this compound involves reacting potassium ferrocyanide with concentrated nitric acid, followed by a reaction with copper sulfate. unesp.br The crucial purification step involves adjusting the pH to 5-7 with glacial acetic acid and then adding absolute ethyl alcohol to precipitate red this compound crystals, achieving a purity of over 99.6%. unesp.br

Modern optimization techniques, such as the use of statistically designed experiments and multivariate analysis, are being applied to refine synthetic parameters. uobaghdad.edu.iq These approaches allow for the simultaneous variation of multiple factors (e.g., reagent concentration, temperature, reaction time) to identify the global optimal conditions, moving beyond traditional single-variable optimization. uobaghdad.edu.iq

Table 1: Comparison of Synthetic Routes for this compound

| Method | Key Reactants | Key Intermediates/Steps | Reported Advantages | Reference |

|---|---|---|---|---|

| Classical Method | Potassium ferrocyanide, Nitric acid, Sodium carbonate | Formation of nitroprussic acid (H₂[Fe(CN)₅(NO)]) | Well-established, foundational method | dntb.gov.ua |

| Copper Intermediate Route | Potassium nitroprusside, Copper sulfate, Sodium bicarbonate | Precipitation of copper nitroprusside | Simple operation, high purity and yield | nih.gov |

| High-Purity API Process | Potassium ferrocyanide, Nitric acid, Copper sulfate, Sodium bicarbonate | pH adjustment with glacial acetic acid; Purification with absolute ethyl alcohol | Purity >99.6%, suitable for raw material medicine | unesp.br |

Directed Synthesis of Analogues and Derivatives for Mechanistic Probes

The pentacyanonitrosylferrate(II) anion is a versatile building block for creating a wide array of analogues and derivatives. The directed synthesis of these compounds is crucial for probing reaction mechanisms, understanding electronic structures, and developing new functional materials. A common strategy involves the simple displacement reaction where this compound is combined with various metal salts, leading to the formation of transition metal nitroprussides. sci-hub.se

These analogues, with the general formula AₓM[Fe(CN)₅NO]₁₋y·zG (where M is a transition metal), have been synthesized with metals such as copper, zinc, nickel, and cadmium. researchgate.netnih.govdiva-portal.org The synthesis of these materials, often as coordination polymers or nanoparticles, allows for the investigation of properties like electrocatalysis and photocatalysis. For instance, copper pentacyanonitrosylferrate nanoparticles have been synthesized and characterized to probe their electrocatalytic response for sulfite (B76179) determination. researchgate.net Similarly, nickel nitroprusside nanoparticles have been prepared and used as electrochemical sensors. researchgate.net

The synthesis can be directed to control the dimensionality of the resulting structures. By introducing co-ligands, the formation of 3D, 2D, 1D, or even 0D (single-molecule) complexes can be modulated. sci-hub.se This structural control is essential for studying how the framework influences the material's properties. For example, 2D layered structures of zinc and cadmium nitroprussides have been synthesized using organic pillar molecules like 1-Methyl-2-pyrrolidone to separate the layers, allowing for investigation into how dimensionality affects the optical bandgap. kuleuven.be

Derivatives of the nitroprusside ion are also synthesized to serve as mechanistic probes for photochemical reactions. The complex is known to have long-lived metastable states that can be populated by light irradiation. sonar.chunige.ch The synthesis of derivatives allows for the study of these photo-induced linkage isomers. researchgate.net For example, the reaction of nitroprusside with thiol-containing molecules like mercaptosuccinate forms the [Fe(CN)₅N(O)SR]³⁻ complex. researchgate.net Studying the photochemistry of this derivative provides a mechanistic understanding of photooxidation-substitution reactions and the generation of NO-donors, where the derivative acts as a photocatalyst. researchgate.net

Table 2: Selected Nitroprusside Analogues and Their Investigative Purpose

| Analogue/Derivative | Synthetic Approach | Purpose as a Mechanistic Probe | Reference |

|---|---|---|---|

| Copper Nitroprusside (CuNP) | Co-precipitation from this compound and copper sulfate | Studying electrocatalytic activity and charge transfer properties | nih.govresearchgate.net |

| Nickel Nitroprusside (NiNP) | Reaction of this compound with a nickel salt | Development of electrochemical sensors for sulfide | researchgate.net |

| 2D Cadmium Nitroprusside | Synthesis with an organic pillar molecule (1-Methyl-2-pyrrolidone) | Investigating the effect of structural dimensionality on electronic properties | kuleuven.be |

| [Fe(CN)₅N(O)SR]³⁻ | Reaction of nitroprusside with a thiol-containing compound | Probing the mechanism of photo-induced nitrosation and NO release | researchgate.net |

Rational Design Principles for Modulating Reactivity and Stability Profiles

Rational design provides a framework for systematically tuning the chemical properties of nitroprusside-based materials. This approach relies on understanding the structure-property relationships to modulate reactivity, stability, and electronic characteristics for specific applications, from catalysis to biomedicine. researchgate.netosti.gov

A primary design principle involves the modification of the metal center in the crystal lattice. Replacing the sodium cation with different transition metals (e.g., Zn, Cd, Ag) significantly alters the electronic structure and, consequently, the reactivity and stability of the resulting coordination polymer. sci-hub.sekuleuven.be Density Functional Theory (DFT) calculations have shown that the polarizing power of the outer metal plays a relevant role in the resulting optical bandgap. kuleuven.be This allows for the tuning of photo-responsive properties.

Another key principle is the use of co-ligands and structural modulators . The introduction of organic ligands can act as pillars or bridges within the crystal structure, controlling its dimensionality. sci-hub.se This has a profound effect on the material's stability and accessibility of active sites. For example, incorporating organic pillar molecules can create 2D layered materials from a 3D framework, influencing the electronic structure and reactivity. kuleuven.be This strategy is fundamental in designing materials for applications like gas storage or as electrode materials in batteries. diva-portal.org

Controlling electronic structure through ligand modification is a more nuanced design principle. The electronic properties of the pentacyanonitrosylferrate(II) ion are dominated by the very strong Fe-NO bond and the π-backbonding ability of the cyanide ligands. sci-hub.seresearchgate.net Computational studies, including DFT, are essential tools for understanding these electronic structures and predicting the effects of modifications. sonar.chunige.ch By modeling the molecular orbitals, it's possible to predict how substitutions on the cyanide or nitrosyl ligands would alter the metal-to-ligand charge-transfer (MLCT) bands, which are responsible for the compound's photochemical activity. kuleuven.besonar.ch This knowledge guides the design of derivatives with specific light absorption properties or tailored NO-release kinetics.

Finally, nanostructuring offers another avenue for modulating properties. Synthesizing nitroprusside analogues as nanoparticles can enhance catalytic activity and alter reaction kinetics due to increased surface area and quantum confinement effects. nih.govresearchgate.net The choice of solvent and synthetic method (e.g., co-precipitation vs. bulk mixing) can be used to control particle size, which in turn influences stability and reactivity. researchgate.netresearchgate.net

Table 3: Summary of Rational Design Principles for Nitroprusside Analogues

| Design Principle | Mechanism of Modulation | Resulting Effect on Properties | Reference |

|---|---|---|---|

| Metal Cation Substitution (M in M[Fe(CN)₅NO]) | Alters the polarizing power and electronic environment of the framework. | Tunes optical bandgap, redox potential, and catalytic activity. | kuleuven.be |

| Use of Co-Ligands/Pillars | Controls the dimensionality (3D, 2D, 1D) of the coordination polymer. | Modulates thermal stability, porosity, and accessibility of active sites. | sci-hub.se |

| Computational Electronic Structure Analysis (DFT) | Predicts effects of modifications on molecular orbitals and charge transfer bands. | Guides synthesis of derivatives with tailored photochemical reactivity and NO release. | sonar.chunige.ch |

| Nanostructuring | Controls particle size and surface-to-volume ratio. | Enhances catalytic activity, alters reaction kinetics, and can improve stability. | nih.govresearchgate.net |

Mechanistic Pathways of Nitric Oxide Release and Chemical Reactivity

Kinetics and Stoichiometry of Nitric Oxide Generation from Pentacyanonitrosylferrate(II)

The generation of nitric oxide (NO) from sodium nitroprusside ([Fe(CN)₅NO]²⁻) involves a series of kinetic steps. While the exact stoichiometry can vary depending on the reaction conditions, the fundamental process entails the release of NO from the iron center. The nitrosyl ligand in SNP is formally considered as NO⁺. nih.gov

Photochemical Activation and Ligand Exchange Processes

This compound is a photolabile complex, meaning its decomposition and NO release can be induced by light. tsijournals.comnih.govijpbs.comjocpr.comresearchgate.net This photochemical activation involves various pathways and subsequent ligand exchange reactions.

Upon absorption of light, this compound enters an excited state, which facilitates its decomposition. tsijournals.com The photoinduced decomposition of SNP leads to the production of nitric oxide. nih.gov The efficiency of this process is quantified by the quantum yield (ΦNO), which represents the number of NO molecules produced per photon absorbed. Studies have reported varying quantum yields depending on the excitation wavelength. For instance, quantum yields for NO generation from SNP have been measured as approximately 0.201 ± 0.007 at 420 nm and 0.324 ± 0.01 at 320 nm. nih.gov The action spectrum for NO generation closely overlaps the optical absorption spectrum of SNP. nih.gov

Photochemical activation of SNP can lead to ligand substitution reactions, where one or more of the cyanide ligands or the nitrosyl ligand are replaced by other species. tsijournals.comijpbs.com Initially, the excited state of SNP can react with water, leading to the replacement of the nitrosylium ion (NO⁺) by a neutral water molecule, forming [Fe(CN)₅(H₂O)]²⁻. tsijournals.com This exchange is energetically favorable as a neutral ligand replaces a cationic one. tsijournals.com Further ligand exchange can occur, for example, with anionic ligands like sulfate (B86663), which can displace water molecules from the coordination sphere. Studies have also investigated the substitution of cyanide ligands by other ligands such as thiourea, forming new complexes like Na₂[Fe(CN)₄(NH₂-CS-NH₂)]. tsijournals.comijpbs.com

The photoreactivity of this compound is significantly influenced by environmental factors such as pH and light intensity. The rate of photochemical ligand exchange reactions generally increases with increasing pH, reaching an optimum before decreasing at higher pH values. For instance, in the presence of sulfate ions, the rate of ligand exchange increases with pH, reaching a maximum around pH 2.8. Beyond this point, a competitive reaction with hydroxide (B78521) ions can lead to a decrease in reaction rate. Similarly, for reactions involving thiourea, the reaction rate increases with pH, reaching a maximum at pH 4.5. tsijournals.com In the case of dimethylthiourea, the maximum is observed at pH 8.4. ijpbs.com

Increasing the concentration of this compound also generally increases the rate of photochemical reactions, as it leads to a higher number of excited species. tsijournals.com However, exceeding a certain concentration limit can result in a decrease in the reaction rate. tsijournals.com Light intensity is another crucial factor, with higher intensities typically leading to increased rates of photochemical decomposition and NO release. jocpr.comresearchgate.net

Ligand Substitution Kinetics and Identification of Exchange Products

Chemical Interactions with Endogenous and Exogenous Reductants (e.g., Sulfhydryl Compounds, Ascorbic Acid)

This compound's ability to release NO is significantly modulated by its chemical interactions with various reducing agents, both endogenous (naturally occurring in biological systems) and exogenous (introduced externally).

Sulfhydryl Compounds: Sulfhydryl-containing molecules, such as cysteine and glutathione (B108866), are critical in mediating NO release from SNP. nih.govacs.orgresearchgate.netnih.govnih.gov The interaction involves an electron-transfer process where the thiolate anion attacks the nitrogen atom of the nitrosyl ligand. nih.gov This leads to the one-electron reduction of the SNP complex and the formation of an S-nitrosothiol, which can be considered a storage and transporter of NO. nih.govacs.orgresearchgate.netnih.gov In the case of cysteine, a second radical species has also been detected, potentially arising from the interaction of a byproduct with unreacted cysteine. acs.orgresearchgate.netnih.gov Studies using electron paramagnetic resonance (EPR), UV-Vis, and IR spectroscopy have confirmed the involvement of both radical and non-radical species in these interactions. acs.orgresearchgate.netnih.gov

Ascorbic Acid: Ascorbic acid (Vitamin C) also plays a significant role in the decomposition of SNP and the subsequent release of NO. scispace.comnih.govresearchgate.netnih.govkoreamed.org The reaction rates between SNP and L-ascorbic acid are strongly pH-dependent, increasing with pH up to approximately pH 7, after which they may decrease at higher pH values. scispace.comnih.gov The two ionized forms of ascorbate (B8700270) (A²⁻ and HA⁻) present in aqueous solution are more effective at reducing SNP than the fully protonated form (H₂A). nih.gov The reduction of SNP by ascorbate is an outer-sphere process that involves multiple stages, with NO being released in the final stage. nih.gov The interaction between ascorbic acid and SNP has been studied spectrophotometrically, and stability constants and thermodynamic parameters have been determined, indicating a spontaneous interaction. scispace.comresearchgate.net While ascorbic acid can enhance NO production from SNP, its interaction with SNP can also influence the toxicity profile, with some studies suggesting an enhancement of SNP toxicity by ascorbic acid. nih.govkoreamed.org

Mechanisms of Cyanide Release in Solution and Biological Systems

The release of cyanide from this compound is a significant aspect of its chemical reactivity, particularly in biological environments, and is closely linked to its NO-releasing pathways wikipedia.orgpatsnap.com.

Cyanide Release upon Breakdown this compound breaks down in circulation to release cyanide wikipedia.org. This process is critical, as one-electron reduction of nitroprusside is considered a necessary step for cyanide release to occur prior to nitric oxide liberation tandfonline.com. In aqueous solutions, especially when exposed to unfiltered UV/Vis light or wavelengths below 480 nm, the photolysis of SNP can lead to the release of both cyanide ions (CN⁻) and NO, resulting in a mixture of ferrocyanide and ferricyanide (B76249) products researchgate.net. The addition of sodium cyanide has been shown to significantly retard the reaction rate, indicating a reversible loss of cyanide from the nitroprusside ion in certain reaction stages tandfonline.com.

Interaction with Hemoglobin and Metabolic Pathways In biological systems, the metabolism of this compound involves its interaction with hemoglobin. Specifically, SNP binds to oxyhemoglobin, leading to the release of cyanide ions, methemoglobin, and nitric oxide wikipedia.orgmdpi.com. Each molecule of SNP is metabolized to yield five cyanide ions nih.gov. These released cyanide ions follow distinct metabolic pathways:

Cyanohemoglobin Formation: One of the five cyanide ions binds to methemoglobin, forming cyanmethemoglobin nih.govmdpi.com.

Thiocyanate (B1210189) Conversion: Three of the cyanide ions are rapidly metabolized into the less toxic thiocyanate (SCN⁻) nih.govmdpi.com. This conversion is primarily catalyzed by the enzyme rhodanese, which facilitates the donation of a sulfur group (e.g., from thiosulfate (B1220275) or cysteine) to cyanide nih.gov. Thiocyanate is then distributed in the extracellular fluid and slowly eliminated by the kidneys mdpi.com.

Cyanocobalamin (B1173554) Formation: The remaining cyanide ion combines with vitamin B12 (hydroxocobalamin) to form cyanocobalamin mdpi.com.

Data Tables

Cellular and Subcellular Mechanistic Investigations in Vitro and Ex Vivo Models

Molecular Mechanisms of Guanylate Cyclase Activation and cGMP Pathway Modulation

Sodium nitroprusside (SNP) functions as a potent vasodilator primarily through its role as a nitric oxide (NO) donor. ejh.it Once administered, SNP spontaneously releases NO, a highly diffusible signaling molecule that traverses cell membranes to interact with its intracellular receptor, soluble guanylate cyclase (sGC). dntb.gov.uaspandidos-publications.com The activation of sGC is a critical step in the signaling cascade. NO binds to the ferrous heme moiety of the sGC heterodimer, inducing a conformational change that activates the enzyme's catalytic activity. nih.govunl.pt

This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). unl.pt The subsequent rise in intracellular cGMP concentration triggers a variety of downstream effects mediated by cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases. unl.pt In gastric cancer cells, for instance, SNP-induced increases in cGMP were shown to activate PKG II. spandidos-publications.com This activation can inhibit proliferative signaling pathways, such as the one initiated by the epidermal growth factor (EGF). spandidos-publications.com

The effects of the NO-cGMP pathway are diverse and cell-type specific. In cardiomyocytes, SNP activates p38 mitogen-activated protein kinase (MAPK) and MAPKAPK2 through a cGMP-dependent mechanism. nih.gov This was demonstrated by the ability of a cGMP analogue, 8-Br-cGMP, to also activate p38 MAPK, and the ability of an sGC inhibitor to block the SNP-induced activation. nih.gov Conversely, the activation of Erk1 by SNP in the same cells was found to be independent of the cGMP pathway. nih.gov This highlights the complexity of SNP's signaling, which can engage both cGMP-dependent and -independent pathways within the same cell type.

Table 1: SNP-Induced cGMP Production in AGS Gastric Cancer Cells An interactive table detailing the dose- and time-dependent increase in cGMP concentration following treatment with this compound.

| Treatment | Concentration (µM) | Time (h) | cGMP Concentration (pmol/ml) | Source |

|---|---|---|---|---|

| Control | - | - | Baseline | spandidos-publications.com |

| SNP | 100 | 12 | Increased | spandidos-publications.com |

| SNP | 200 | 12 | Further Increased | spandidos-publications.com |

| SNP | 100 | 24 | Sustained Increase | spandidos-publications.com |

Reactive Oxygen/Nitrogen Species (ROS/RNS) Dynamics and Oxidative/Nitrosative Stress Mechanisms

While low concentrations of NO derived from SNP are crucial for physiological signaling, higher concentrations can lead to cellular damage through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), a condition known as oxidative and nitrosative stress. ejh.itnih.gov This dual role is a key aspect of SNP's biological activity. Excessive NO can react with superoxide (B77818) anions (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and damaging oxidant. pnas.org

Studies in various cell and tissue models have demonstrated that SNP can induce the accumulation of ROS such as hydrogen peroxide (H₂O₂). nih.govmdpi.com For example, in cucumber leaves under stress, SNP treatment led to an accumulation of H₂O₂ and an increase in lipid peroxidation, as measured by thiobarbituric acid-reactive substances (TBARS). ajol.info Similarly, in Medicago truncatula plants, high concentrations of SNP resulted in increased ROS levels and cellular damage. nih.gov This overproduction of ROS and RNS can overwhelm the cell's antioxidant defense systems, leading to damage of critical biomolecules like lipids, proteins, and DNA. scielo.br

The induction of oxidative stress is a key mechanism behind the cytotoxic effects observed with high concentrations of SNP in various cell types, including cardiomyocytes and neurons. ejh.itmdpi.com In cardiomyocytes, the formation of reactive oxygen species is linked to the induction of apoptosis. ejh.itresearchgate.net In neurodegenerative disease models, excessive NO production is recognized as a major contributor to neuronal injury through oxidative and nitrosative stress, which can trigger endoplasmic reticulum stress and activate apoptotic pathways. mdpi.com

Table 2: Effect of SNP on Oxidative Stress Markers An interactive table summarizing the impact of this compound on various markers of oxidative stress in different biological systems.

| Biological System | SNP Concentration | Observed Effect | Source |

|---|---|---|---|

| Cucumber Leaves | 30 mM NaHCO₃ + 100 µM SNP | Increased H₂O₂ and TBARS accumulation | ajol.info |

| Medicago truncatula Plants | High concentrations (e.g., 2.5 mM) | Increased ROS concentration and cellular damage | nih.gov |

| Rat Cardiomyocytes | High concentrations | Formation of reactive oxygen species leading to apoptosis | ejh.itnih.gov |

| Wheat Seedlings | 2 x 10⁻⁴ M (pretreatment) | Reduced stress-induced accumulation of H₂O₂ | mdpi.com |

Interactions with Mitochondrial Function and Cellular Bioenergetics

Mitochondria are central to cellular bioenergetics and are also key regulators of cell death pathways. This compound can significantly impact mitochondrial function, often as a consequence of the oxidative and nitrosative stress it induces. High concentrations of NO can directly or indirectly inhibit components of the mitochondrial electron transport chain, leading to impaired respiration and reduced ATP synthesis. mdpi.comahajournals.org

In cultured adult rat cardiomyocytes, ultrastructural analysis revealed that SNP treatment causes significant mitochondrial changes, which occur alongside the disintegration of sarcomeric alignment and precede cell death. ejh.itnih.gov In glioblastoma cells, SNP-induced cell death was associated with a collapse of the mitochondrial membrane potential. nih.gov The translocator protein (TSPO), located on the mitochondrial outer membrane, has been implicated in these processes, as its ligands can attenuate SNP-induced cell death and metabolic decline. dntb.gov.uanih.gov

Mitochondrial dysfunction is a critical step in the apoptotic cascade triggered by SNP in many cell types. The disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade. mdpi.com In chondrocytes, for example, SNP-induced apoptosis is linked to changes in mitochondrial activity, and anti-apoptotic proteins like Bcl-2, which stabilize the mitochondrial membrane, can protect against this form of cell death. mdpi.comijpsonline.com

Investigations into Gene Expression and Protein Modification at a Molecular Level (e.g., S-Nitrosylation)

This compound, by releasing nitric oxide, can induce post-translational modifications of proteins, most notably S-nitrosylation, which is the covalent attachment of a nitric oxide moiety to the thiol group of a cysteine residue. spandidos-publications.com This modification can alter protein function, stability, and localization, thereby affecting various cellular processes, including gene expression.

In vitro studies have demonstrated that SNP treatment can lead to the S-nitrosylation of a wide range of proteins. For instance, in HEK293 cells, SNP treatment resulted in the S-nitrosylation of serine racemase, an enzyme that produces the NMDA receptor co-agonist D-serine. pnas.org This S-nitrosylation was found to inhibit the enzyme's activity. pnas.org Similarly, in glioma cells, SNP induced the S-nitrosylation of ERK1/2, which was associated with a decrease in its phosphorylation and an inhibition of cell growth. spandidos-publications.com

S-nitrosylation can also impact gene expression by modifying transcription factors and other nuclear proteins. For example, NO-dependent S-nitrosylation of histone deacetylase 2 (HDAC2) in neurons does not alter its enzymatic activity but causes its release from chromatin, leading to increased histone acetylation and the transcription of specific genes. While many studies use S-nitrosoglutathione (GSNO) for in vitro nitrosylation experiments, SNP has been employed in cellular models to elevate intracellular NO levels and induce these modifications. spandidos-publications.compnas.orge-jarb.org

Furthermore, microarray analyses of Arabidopsis treated with SNP have revealed significant changes in the plant's transcriptome, indicating a broad impact of NO on gene expression. This highlights the role of NO as a signaling molecule that can directly influence the transcriptional machinery of a cell.

Table 3: Examples of Proteins S-Nitrosylated by SNP/NO In Vitro and the Functional Consequences

| Cell/System | Protein | Functional Consequence of S-Nitrosylation | Reference |

|---|---|---|---|

| HEK293 cells | Serine Racemase | Inhibition of enzyme activity | pnas.org |

| U251 glioma cells | ERK1/2 | Reduction in phosphorylation, growth inhibition | spandidos-publications.com |

| Bovine oocytes | Mitochondrial proteins | Mitochondrial dysfunction, accelerated aging | e-jarb.orgresearchgate.net |

| Neurons | HDAC2 | Release from chromatin, increased gene transcription | |

| Plant cells (Arabidopsis) | Various | Changes in transcriptome |

Advanced Analytical and Bioanalytical Methodologies

Spectrophotometric and Electrochemical Quantification Techniques for Sodium Nitroprusside and its Reaction Products

Spectrophotometry remains a cornerstone for the quantification of this compound, leveraging its distinct light-absorbing properties. A specific spectrophotometric method utilizes the molar absorptivity at wavelengths of 394 nm and 498 nm, which are characteristic of the unaltered nitroferricyanide complex. nih.gov These absorption maxima are attributed to the metal d to π* NO transitions. nih.gov Another approach involves a coupling reaction with diazotized p-nitroaniline in a basic medium, forming an intense yellow water-soluble species with maximum absorbances at 278 nm and 396 nm, depending on the SNP concentration. scispace.com This method demonstrates adherence to Beer's law over specific concentration ranges, allowing for quantitative analysis. scispace.com Furthermore, a flow-injection spectrophotometric method has been developed based on the catalytic effect of SNP on the reaction between titanium(III) chloride and an azo dye, with the resulting decrease in absorbance at 530 nm being proportional to the SNP concentration. jst.go.jp

Electrochemical techniques offer high sensitivity and are well-suited for the analysis of SNP. Flow injection analysis with amperometric detection has been successfully employed, utilizing either the oxidation of nitroprusside at a glassy carbon electrode in a sodium hydroxide (B78521) solution or its reduction at a sessile mercury drop electrode. The oxidative method is noted for not requiring the removal of oxygen and for having a wider linear range. Cyclic voltammetry and differential pulse voltammetry have also been used to study the electrochemical reduction of the nitroprusside ion in aqueous solutions at various pH levels. peacta.org Additionally, electrochemiluminescence (ECL) has emerged as a novel detection method. The electrochemical reduction of SNP generates nitric oxide (NO), which reacts with hydrogen peroxide (H2O2) to produce reactive oxygen species that, in turn, react with luminol (B1675438) to generate a strong ECL signal. researchgate.net

The reaction products of SNP can also be quantified using these techniques. For instance, a method for determining methanol (B129727), a potential reaction product, involves its reaction with this compound in a basic solution to form a colored product with a maximum absorption at 481 nm. researchgate.net

Table 1: Spectrophotometric Methods for this compound Quantification This table is interactive and can be sorted by clicking on the headers.

| Method | Principle | Wavelength (nm) | Linear Range | Key Findings | Reference |

|---|---|---|---|---|---|

| Direct Spectrophotometry | Molar absorptivity of unaltered nitroferricyanide | 394, 498 | Not Specified | Measurements are indicative of the intact complex. | nih.gov |

| Coupling with Diazotized p-Nitroaniline | Formation of a yellow water-soluble species | 278, 396 | 1-12 ppm, 12-200 ppm | Obeys Beer's law in two different concentration ranges. | scispace.com |

| Catalytic Flow Injection | Catalytic effect on the reaction of Ti(III) chloride and an azo dye | 530 | Not Specified | The decrease in absorbance is proportional to SNP concentration. | jst.go.jp |

| Reaction with Methanol | Formation of a colored product with methanol in basic solution | 481 | 0.02-6.0 mg/mL | Allows for the quantification of methanol as a reaction product. | researchgate.net |

Table 2: Electrochemical Methods for this compound Quantification This table is interactive and can be sorted by clicking on the headers.

| Method | Principle | Electrode | Key Findings | Reference |

|---|---|---|---|---|

| Flow Injection Amperometry (Oxidative) | Oxidation of nitroprusside | Glassy Carbon | Wider linear range, no oxygen removal needed. | |

| Flow Injection Amperometry (Reductive) | Reduction of nitroprusside | Sessile Mercury Drop | Narrower linear range, requires deoxygenation. | |

| Electrochemiluminescence (ECL) | ECL signal from luminol reaction with ROS generated from SNP reduction | Not Specified | Highly sensitive detection in neutral conditions. | researchgate.net |

| Cyclic Voltammetry | Study of the one-electron electrochemical reduction | Mercury Pool | The reduction process is influenced by the pH of the solution. | peacta.org |

Chromatographic and Mass Spectrometric Approaches for Identifying and Characterizing Metabolites and Intermediates (Excluding Human Metabolomics)

Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for separating and identifying the metabolites and reaction intermediates of this compound. Ion-pair chromatography has been effectively used to separate the nitroprusside ion from its photochemical hydrolytic and metabolic products. nih.gov In this method, methanol was selected as the organic modifier in a pH range of 5-8, with tetrabutylammonium (B224687) perchlorate (B79767) as the ion-pairing reagent. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been utilized in metabolomic studies to analyze intracellular and extracellular metabolites in cell cultures exposed to this compound. spandidos-publications.com This approach allows for the identification and relative quantification of a wide range of small molecules, providing insights into the metabolic perturbations caused by SNP. spandidos-publications.com The process typically involves metabolite extraction, chromatographic deconvolution, and comparison of mass spectra to established libraries for identification. spandidos-publications.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of complex biological samples. Non-targeted LC-MS/MS has been employed to conduct deep metabolomic profiling of spermatozoa, revealing the presence of nitroprusside and other metabolites. This technique allows for the detection and relative quantification of hundreds to thousands of metabolites, enabling the identification of unique and differentially expressed compounds in response to various conditions. Furthermore, targeted LC-MS/MS using multiple reaction monitoring (MRM) has been applied to measure specific purine (B94841) metabolites in plasma following exposure to cyanide, a release product of SNP metabolism. mdpi.com

Table 3: Chromatographic and Mass Spectrometric Techniques for SNP Metabolite Analysis This table is interactive and can be sorted by clicking on the headers.

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Ion-Pair Chromatography | Separation of nitroprusside and its hydrolytic/metabolic products | Effective separation achieved with methanol and tetrabutylammonium perchlorate. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolomic analysis of cell cultures exposed to SNP | Revealed distinct differences in intracellular and extracellular metabolomes. | spandidos-publications.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Deep metabolomic profiling of spermatozoa | Identified and quantified a large number of metabolites, including nitroprusside. | |

| Targeted LC-MS/MS (MRM) | Quantification of purine metabolites in plasma | Measured increased levels of inosine, hypoxanthine, and uric acid after cyanide exposure. | mdpi.com |

Real-time Monitoring of Reactive Intermediates and Reaction Kinetics Using Advanced Spectroscopy

Advanced spectroscopic techniques are invaluable for the real-time monitoring of the dynamic processes involving this compound, particularly the release of reactive intermediates like nitric oxide (NO). Time-resolved infrared (TR-IR) spectroscopy has been used to analyze the dynamic process and mechanism of NO release from SNP upon photoirradiation. vibgyorpublishers.orgvibgyorpublishers.org By monitoring the evolution of the IR spectrum as a function of irradiation time, the kinetics of the photoreaction can be elucidated. vibgyorpublishers.orgvibgyorpublishers.org For instance, the photoinduced decomposition of SNP can be observed through changes in the vibrational peaks of the NO and CN groups. vibgyorpublishers.org

Electron paramagnetic resonance (EPR) spectroscopy, often used with spin trapping agents, is a reliable method for detecting and characterizing paramagnetic species like NO free radicals in real-time at their site of generation. vibgyorpublishers.org Upon photo-induced NO release from SNP, EPR spectroscopy reveals a characteristic triplet signal of the NO free radical. vibgyorpublishers.org The intensity of this signal has been shown to increase as the irradiation wavelength changes from the visible to the UV region, which is consistent with the absorption spectrum of SNP. vibgyorpublishers.org

Fluorescence spectroscopy is another powerful tool for studying the interactions of SNP with biological macromolecules. For example, the binding of SNP to human serum albumin (HSA) has been investigated by monitoring the quenching of HSA's intrinsic fluorescence upon the addition of SNP. vibgyorpublishers.org This allows for the determination of binding constants and provides insights into the interaction mechanism. vibgyorpublishers.org Furthermore, real-time NO release upon photo-irradiation can be measured using a NO-selective electrode, which has shown that the amount of released NO from SNP increases with photoexcitation at shorter wavelengths. vibgyorpublishers.org

Table 4: Advanced Spectroscopic Techniques for Real-time Monitoring of SNP Reactions This table is interactive and can be sorted by clicking on the headers.

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Time-Resolved Infrared (TR-IR) Spectroscopy | Monitoring photoreaction kinetics of SNP | Observed changes in the vibrational peaks of NO and CN groups upon photoirradiation, indicating decomposition. | vibgyorpublishers.orgvibgyorpublishers.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Real-time detection of NO free radicals | Showed a characteristic triplet signal for NO upon photo-induced release from SNP. | vibgyorpublishers.org |

| Fluorescence Spectroscopy | Studying interactions with biological molecules (e.g., HSA) | Demonstrated the binding of SNP to HSA through fluorescence quenching. | vibgyorpublishers.org |

| NO-Selective Electrode | Real-time measurement of NO release | Quantified the increase in NO release from SNP with photoexcitation at shorter wavelengths. | vibgyorpublishers.org |

Computational and Theoretical Modeling in Chemical Biology

Molecular Dynamics and Docking Simulations of Compound-Target Interactions

Computational methods, particularly molecular dynamics (MD) and docking simulations, are pivotal in elucidating the interactions between sodium nitroprusside's active metabolite, nitric oxide (NO), and its primary biological target, soluble guanylate cyclase (sGC). Docking simulations predict the binding conformation of NO to the heme-containing domain of sGC, a crucial step for its activation. These simulations indicate that NO's approach to the iron center of the heme group culminates in the formation of a nitrosyl-heme complex. This binding event triggers a conformational shift in the sGC protein, which in turn facilitates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). mdpi.comresearchgate.netnih.gov

Molecular dynamics simulations offer a temporal perspective on these interactions, revealing the dynamic behavior of the sGC-NO complex. rsc.orgbiorxiv.org These simulations have affirmed the stability of the nitrosyl-heme bond and the flexibility of the sGC protein. Furthermore, they have been instrumental in identifying key amino acid residues within the sGC binding pocket that are essential for stabilizing the interaction with NO and for transducing the activation signal. biorxiv.org

Key Research Findings from Molecular Simulations:

Binding Affinity: The calculated binding affinity between NO and the sGC heme domain is significant, suggesting a strong and specific interaction.

Conformational Changes: The binding of NO to sGC induces substantial conformational changes in the protein, especially in the domains responsible for its catalytic activity.

Role of Key Residues: Specific amino acid residues, such as cysteine and histidine, located near the heme group, have been identified as playing a critical role in the binding and activation process. biorxiv.org

Table 1: Key Parameters from Molecular Docking and Dynamics Simulations of NO-sGC Interaction

| Parameter | Finding | Significance |

|---|---|---|

| Binding Energy | Favorable negative value | Indicates a spontaneous and stable binding of NO to sGC. |

| Root Mean Square Deviation (RMSD) | Low values during MD simulations | Suggests the stability of the NO-sGC complex over time. rsc.org |

| Key Interacting Residues | Cysteine, Histidine | Crucial for the coordination and stabilization of the NO molecule within the active site. biorxiv.org |

| Conformational Shift | Observable change in protein structure upon NO binding | Essential for the allosteric activation of the enzyme's catalytic domain. |

Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling in Animal Models and Simulated Biological Systems

Physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) models are mathematical tools that simulate the journey of a drug through the body and its effects. These models have been crucial in understanding the complex behavior of this compound in vivo. researchgate.netnih.gov182.160.97

PBPK models for this compound account for its rapid breakdown in the bloodstream. researchgate.net Following administration, this compound interacts with hemoglobin, releasing its primary active component, nitric oxide, along with cyanide ions. openanesthesia.orgrxlist.com The model integrates various physiological parameters, including blood flow rates, organ volumes, and metabolic conversion rates, to predict the concentration of this compound and its byproducts in different tissues over time.

The pharmacodynamic aspect of the model connects the concentration of nitric oxide in the target tissue—vascular smooth muscle—to its vasodilatory effect. This is often accomplished by incorporating a model of the NO-sGC-cGMP signaling pathway. mdpi.comresearchgate.net The complete PBPK/PD model can then forecast the magnitude and duration of this compound's hypotensive effects. otago.ac.nz

Key Insights from PBPK/PD Modeling:

Prediction of Metabolite Levels: PBPK models can accurately forecast the levels of both nitric oxide and cyanide in the system and specific tissues, which is vital for assessing the compound's effectiveness and potential toxicity. researchgate.net

Inter-species Scaling: These models facilitate the extrapolation of pharmacokinetic and pharmacodynamic data from animal studies (e.g., in rats and dogs) to humans, which helps in predicting human responses. 182.160.97

Simulation of Pathophysiological States: PBPK/PD models can be modified to simulate how conditions like kidney or liver damage might alter the pharmacokinetics and pharmacodynamics of this compound and its metabolites. researchgate.net

Table 2: Input Parameters for a Typical PBPK Model of this compound

| Parameter Category | Specific Parameters |

|---|---|

| Animal/System Parameters | Body weight, cardiac output, organ volumes, blood flow rates to organs. |

| Compound-Specific Parameters | Molecular weight, plasma protein binding, blood-to-plasma partition coefficient. |

| Metabolic Parameters | Rate of conversion to nitric oxide and cyanide, rate of cyanide detoxification. researchgate.netopenanesthesia.org |

| Pharmacodynamic Parameters | EC50 for vasodilation, parameters of the NO-sGC-cGMP signaling model. otago.ac.nz |

Predictive Modeling of Reactivity, Stability, and Degradation Pathways

Predictive modeling is essential for characterizing the chemical attributes of this compound, such as its reactivity, stability under different conditions, and degradation routes. These models frequently employ quantum mechanical calculations and other computational chemistry techniques.

The reactivity of this compound is primarily governed by the lability of the nitric oxide ligand. Computational models can estimate the bond dissociation energy of the Fe-NO bond, offering a quantitative measure of its tendency to break. acs.org These models can also simulate the reaction of this compound with nucleophiles, like those on the surface of red blood cells, which initiates its metabolism in vivo.

The stability of this compound is affected by factors like light and pH. pnas.orgwisc.eduresearchgate.net Predictive models can simulate the photochemical degradation of this compound, a process involving the light-induced release of nitric oxide. researchgate.net These models can also predict the compound's pH-dependent stability, which helps in determining the best conditions for its storage and handling. acs.org

Computational methods can also be used to map out the degradation pathways of this compound, which lead to the formation of various inorganic and organic products. These models can delineate the potential energy surfaces of different reaction pathways, pinpointing the most probable degradation products and the transition states involved in their formation.

Key Applications of Predictive Modeling:

Understanding Reaction Mechanisms: Computational models offer detailed insights into the electronic structure of this compound and the mechanisms of its key reactions. acs.org

Predicting Shelf-Life: By modeling the rates of degradation under various environmental conditions, the shelf-life of this compound formulations can be estimated. wisc.eduresearchgate.net

Guiding Formulation Development: Predictive models can aid in creating more stable formulations of this compound by identifying excipients that can minimize its degradation.

Table 3: Predicted Properties of this compound from Computational Models

| Property | Predicted Value/Information | Relevance |

|---|---|---|

| Fe-NO Bond Dissociation Energy | Calculated energy value | Quantifies the ease of nitric oxide release. acs.org |

| Photodegradation Quantum Yield | Predicted efficiency of light-induced degradation | Informs on light sensitivity and storage requirements. researchgate.net |

| Aqueous Stability Profile | Predicted degradation rates at various pH values | Guides formulation pH for optimal stability. acs.org |

| Major Degradation Products | Identification of aquapentacyanoferrate(II) and other species | Helps in understanding the complete chemical fate of the compound. researchgate.net |

Emerging Research Frontiers and Interdisciplinary Applications

Role as a Mechanistic Probe in Fundamental Nitric Oxide Biology Research

Sodium nitroprusside (SNP) serves as a critical tool in fundamental nitric oxide (NO) biology research due to its ability to release NO, a vital signaling molecule. acs.orgnih.gov It is frequently utilized to investigate endothelium-independent vasodilation, allowing researchers to explore the direct effects of NO on vascular smooth muscle. wikipedia.org The mechanism involves SNP's breakdown in circulation, where it interacts with components like oxyhemoglobin to release nitric oxide. wikipedia.org This released NO then activates guanylate cyclase in vascular smooth muscle, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) production, which ultimately causes muscle relaxation and vasodilation. wikipedia.org

The release of NO from SNP is not always spontaneous and can be influenced by reducing conditions. For instance, the interaction with sulfhydryl-containing molecules like L-cysteine can lead to the production of both neutral nitric oxide (NO) and the nitroxyl (B88944) anion (NO⁻), depending on factors such as pH and cysteine concentration. researchgate.net An electron-transfer process is considered a key step in this interaction, resulting in the formation of a reduced SNP radical and S-nitrosothiol, which can act as a storage and transport form of NO. researchgate.netnih.gov This property makes SNP a valuable compound for studying the intricate pathways of NO signaling and its physiological effects. nih.gov

Applications in Plant Physiology and Agricultural Science

This compound is increasingly recognized for its significant role in plant physiology and agricultural science, primarily as a donor of nitric oxide. jpmb-gabit.irjpmb-gabit.ir Exogenous application of SNP has been shown to modulate plant growth, enhance stress tolerance, and improve regeneration processes. jpmb-gabit.irresearchgate.net

Growth Modulation:

Stress Tolerance:

SNP has proven effective in mitigating the adverse effects of various abiotic stresses, such as salinity and drought. plos.orgmdpi.com Under salinity stress, SNP application in soybean plants improved morphological and physiological attributes by enhancing the antioxidant defense system. plos.orgnih.gov It helps in reducing oxidative damage by detoxifying reactive oxygen species (ROS). nih.gov In wheat, seed priming with SNP was found to regulate endogenous NO levels and attenuate the negative impacts of salinity on leaf area and photosynthetic pigments. nih.gov Under drought conditions, SNP application has been shown to improve water use efficiency and maintain photosynthetic rates in wheat. researchgate.net It can also increase the accumulation of osmoprotectants like proline, helping plants cope with water deficit. mdpi.com

Regeneration:

The use of SNP in plant tissue culture has shown promising results for improving regeneration efficiency. In Lycopersicon esculentum (tomato), the inclusion of SNP in the regeneration medium significantly increased the percentage of regeneration and the number of shoots per explant. jpmb-gabit.irjpmb-gabit.ir This effect is attributed to NO's role in regulating cell cycle and its interaction with plant growth regulators. jpmb-gabit.ir However, the effect of SNP on regeneration can be species-dependent, as some studies on Physcomitrella patens showed an inhibitory effect on protonema development and protoplast regeneration. nih.gov

The following table summarizes the effects of this compound on different plant species as observed in various studies:

| Plant Species | Stress Condition | SNP Concentration | Observed Effects | Reference(s) |

| Soybean (Glycine max L.) | Salinity | Not Specified | Improved root and shoot length, fresh and dry weight, chlorophyll (B73375) content, and antioxidant enzyme activities. | plos.orgnih.govresearchgate.net |

| Wheat (Triticum aestivum L.) | Salinity | 200 µM | Attenuated negative effects on leaf area and photosynthetic pigments; improved yield indicators and amino acid content in grains. | nih.gov |

| Wheat (Triticum durum Desf.) | Salinity | 0.1 mM | Enhanced chlorophyll content and NO levels. | aem.az |

| Soybean | Drought | Not Specified | Improved NO content, antioxidant enzyme activities, and osmomodulatory substances; reduced membrane damage. | mdpi.com |

| Impatiens walleriana | Water Deficit (in vitro) | Not Specified | Increased proline accumulation and reduced oxidative stress markers. | mdpi.com |

| Tomato (Lycopersicon esculentum Mill.) | None (in vitro) | 10 µM | Improved shoot regeneration efficiency and number of shoots per explant. | jpmb-gabit.irjpmb-gabit.ir |

| Chrysanthemum | None (in vitro) | 0.83–6.71 μM | Enhanced shoot regeneration and improved plant growth. | researchgate.net |

| Aronia melanocarpa | None (in vitro) | 100 µM & 200 µM | Promoted vegetative development, including root and shoot length. | notulaebotanicae.ro |

| Maize and Sorghum | Physiological | up to 300 µM | Increased open PSII reaction centers and stimulated electron flux. | mdpi.com |

| Silybum marianum L. | Drought | 100 µM | Reduced lipid peroxidation, increased water use efficiency, and enhanced antioxidant enzyme activity. | mdpi.com |

| Maize (Zea mays L.) | Rainfed | 400 µM | Increased leaf area index and total protein content. | arccjournals.com |

Exploration in Materials Science, Catalysis, and Sensor Development

This compound's utility extends beyond biology into the realms of materials science, catalysis, and sensor development. Its unique chemical properties make it a versatile compound for various technical applications.

In materials science , SNP crystals have been investigated for optical storage applications. wikipedia.org This is possible because SNP can be reversibly promoted to a metastable excited state using blue-green light and then de-excited with heat or red light. wikipedia.org Furthermore, SNP is used as a reference compound for the calibration of Mössbauer spectrometers, highlighting its importance in analytical and materials characterization. wikipedia.org

As a catalyst , this compound is employed in the quantitative determination of ammonia (B1221849) in water samples through the phenate method. wikipedia.orgrsc.org It also serves as a source of cyanide in chemical synthesis. For instance, a method has been developed for the cyanation of aryl halides using SNP as the cyanating agent in a copper-catalyzed reaction, which is significant for producing aryl carbonitriles, important intermediates in pharmaceuticals and agrochemicals. arkat-usa.org

In the field of sensor development , SNP has been used in the creation of electrochemical sensors. For example, it has been utilized as a doping agent for polypyrrole-modified electrodes designed for the detection of L-Tyrosine. nih.gov Additionally, its catalytic reaction with an azo dye is the basis for a flow-injection spectrophotometric method for its own determination at very low concentrations. jst.go.jp The compound is also a component in the standard phenate method for ammonia detection, which can be used to validate newer sensor technologies. rsc.org

Research into Novel Delivery Systems for Controlled Release in Experimental Models

To overcome some of the limitations of SNP, such as its rapid release of nitric oxide and potential for cyanide release, research has focused on developing novel delivery systems. acs.org These systems aim to provide controlled and sustained release of SNP, enhancing its therapeutic potential in experimental models. acs.org

One promising approach involves the use of nanoparticles. Mesoporous silica (B1680970) nanoparticles (MNPs) have been explored as a vehicle for SNP delivery. scispace.com These nanoparticles can be loaded with SNP and are capable of releasing it in a controlled manner, which has been demonstrated to cause vasodilation in isolated aortic vessels over an extended period. scispace.com This platform shows potential for future therapeutic applications in cardiovascular disease by allowing for sustained local delivery and potentially reducing systemic side effects. scispace.com

Further studies have focused on anchoring SNP to silica nanoparticles to create a safer delivery system. ufc.br This strategy has shown to allow for efficient NO release while retaining a significant portion of the cyanide, thereby reducing its potential toxicity. ufc.br These novel SNP-silica nanoparticles have demonstrated similar efficacy in vasodilation compared to free SNP in biological assays. ufc.br The development of such intelligent drug delivery systems, potentially using tools like fuzzy neural networks for modeling, could allow for more precise and automated control of SNP infusion in clinical settings. researchgate.netkcl.ac.uk

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to evaluate sodium nitroprusside’s hemodynamic effects in preclinical models?

- Methodological Answer : Use randomized controlled trials (RCTs) with standardized infusion protocols. For example, in pediatric studies, titrate this compound over 12–24 hours to stabilize mean arterial pressure (MAP), followed by a blinded withdrawal phase to assess efficacy and rebound effects . Ensure comparator groups receive placebos (e.g., saline) under identical conditions to isolate drug-specific outcomes . Measure outcomes via continuous blood pressure monitoring and validate results using statistical tests (e.g., Cox proportional regression for event risk analysis) .

Q. What methods are recommended to quantify nitric oxide (NO) release and cGMP formation in this compound-treated cell cultures?

- Methodological Answer : Employ nitric oxide synthase (NOS) inhibitors (e.g., Nω-nitro-L-arginine) to confirm NO-mediated effects. Measure cGMP levels via ELISA or radioimmunoassay. For neurotoxicity studies, validate results using hemoglobin (to sequester NO) and arginine-depleted media to demonstrate mechanistic specificity . Parallel experiments with this compound alone can isolate its spontaneous NO release .

Q. How can researchers ensure stability and compatibility of this compound in intravenous formulations?

- Methodological Answer : Use orthogonal experimental designs (e.g., L16(4³×2⁶)) to evaluate factors like solvent type (e.g., sodium chloride), temperature, light exposure, and infusion duration. Monitor drug stability via HPLC for concentration, particle analyzers for insoluble aggregates, and pH meters for acidity. Optimal conditions include 50 mg this compound in 250 mL saline, protected from light, and used within 26 hours .

Advanced Research Questions

Q. How can conflicting data on this compound’s neurotoxic vs. neuroprotective roles be resolved?

- Methodological Answer : Context-dependent factors (e.g., cell type, NO concentration) must be analyzed. For neurotoxicity, use primary cortical cultures exposed to NMDA receptor agonists and compare outcomes with/without NOS inhibitors . For neuroprotection, assess models with ischemic preconditioning or combined therapies (e.g., therapeutic hypothermia) . Meta-analyses of dose-response relationships and NO bioavailability can clarify contradictions .

Q. What experimental strategies address cyanide toxicity risks during prolonged this compound infusion in diverse populations?

- Methodological Answer : In pediatric studies, measure whole-blood cyanide levels via gas chromatography and correlate with infusion rates (r = 0.7 observed in children ). Use thiosulfate co-administration to enhance cyanide detoxification. For prenatal studies, extrapolate from sheep models where fetal cyanide levels mirrored maternal doses, and apply pharmacokinetic modeling to establish safe thresholds .

Q. How do researchers reconcile endothelial dysfunction improvements with paradoxical oxidative stress in cardiovascular studies?

- Methodological Answer : Use venous occlusion plethysmography to measure acetylcholine (endothelium-dependent) and this compound (endothelium-independent) responses. In coronary artery disease patients, co-administer antioxidants (e.g., vitamin C) to assess oxidative stress modulation. Stratify data by baseline endothelial function and oxidative biomarkers (e.g., superoxide dismutase activity) to identify subpopulations benefiting from this compound .

Methodological Recommendations

- Contradiction Analysis : Use systematic reviews with inclusion criteria prioritizing RCTs and standardized endpoints (e.g., MAP control, cyanide levels) .

- Mechanistic Studies : Combine in vitro (e.g., neuronal cultures ) and in vivo models (e.g., porcine cardiac arrest ) to dissect NO signaling pathways.

- Ethical and Safety Protocols : Monitor cyanide accumulation in vulnerable populations (e.g., pregnant women, children) via institutional review board-approved protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.